2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide
CAS No.: 897461-70-0
Cat. No.: VC4523552
Molecular Formula: C21H18FN3O2S
Molecular Weight: 395.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897461-70-0 |
|---|---|
| Molecular Formula | C21H18FN3O2S |
| Molecular Weight | 395.45 |
| IUPAC Name | 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C21H18FN3O2S/c1-2-27-16-9-7-14(8-10-16)19-12-25-15(13-28-21(25)24-19)11-20(26)23-18-6-4-3-5-17(18)22/h3-10,12-13H,2,11H2,1H3,(H,23,26) |
| Standard InChI Key | PHEMRXLMBJGELU-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC=C4F |
Introduction
Synthesis
The synthesis of such compounds typically involves multi-step reactions starting from simpler precursors. For imidazo[2,1-b] thiazoles, common methods include the condensation of 2-aminothiazoles with appropriate alpha-halo ketones or aldehydes . The introduction of the 4-ethoxyphenyl group and the 2-fluorophenyl acetamide moiety would require additional steps, such as Suzuki coupling for the aryl substitution and amide formation reactions.
Biological Activity
While specific biological activity data for 2-[6-(4-ethoxyphenyl)imidazo[2,1-b] thiazol-3-yl]-N-(2-fluorophenyl)acetamide is not available, compounds within the imidazo[2,1-b] thiazole class have shown potential in various biological assays. For example, some derivatives have been evaluated for their cytotoxic activity against cancer cell lines and as inhibitors of carbonic anhydrase .
Future Directions
Future studies should focus on synthesizing this compound and evaluating its biological activity, particularly in areas where imidazo[2,1-b] thiazoles have shown promise, such as anticancer and enzyme inhibition assays.
Data Table: Potential Biological Activities of Imidazo[2,1-b]13thiazoles
This table highlights the diverse biological activities associated with compounds in the imidazo[2,1-b] thiazole class, suggesting potential areas for investigation of 2-[6-(4-ethoxyphenyl)imidazo[2,1-b] thiazol-3-yl]-N-(2-fluorophenyl)acetamide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume